molecular formula C13H17N3O2 B8587899 Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate

Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate

Cat. No.: B8587899
M. Wt: 247.29 g/mol
InChI Key: WKUIZPCYGHTSDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is an organic compound with the molecular formula C13H18N4O2 It is characterized by the presence of a tert-butyl ester group, a cyanopyridine moiety, and a beta-alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate typically involves the reaction of 5-cyanopyridine with beta-alanine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 5-cyanopyridine is reacted with beta-alanine in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with tert-butyl chloroformate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanopyridine moiety to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of aminopyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The beta-alanine derivative can influence metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-cyanopyridin-2-yl)piperidin-4-ylcarbamate
  • tert-Butyl N-(2-cyanopyridin-3-yl)-beta-alaninate

Uniqueness

tert-Butyl N-(5-cyanopyridin-2-yl)-beta-alaninate is unique due to the presence of both the cyanopyridine and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for diverse chemical modifications, enhancing its versatility in scientific studies.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-[(5-cyanopyridin-2-yl)amino]propanoate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)6-7-15-11-5-4-10(8-14)9-16-11/h4-5,9H,6-7H2,1-3H3,(H,15,16)

InChI Key

WKUIZPCYGHTSDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1=NC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloronicotinonitrile (1.0 g, 7.2 mmol), beta-alanine tert-butyl ester hydrochloride (2.0 g, 11.0 mmol) and DIEA (4.9 mL, 28.9 mmol) in anhydrous dioxane (20 mL) was heated at reflux. After 24 hours, an additional amount of beta-alanine tert-butyl ester hydrochloride (0.5 g, 2.75 mmol) was added. After 24 additional hours at reflux, the reaction mixture was concentrated under reduced pressure. The residue was taken up with EtOAc (50 mL) and washed with water (2×20 mL) and brine (20 mL). The organic layer was dried (MgSO4) and the solvent was removed under reduced pressure. After precipitation from MTBE/pentane, the title compound was obtained as an off-white powder (1.28 g, 72%). HPLC (Method A), Rt: 2.7 min (purity: 99.9%). UPLC/MS, M+(ESI): 248.1, M−(ESI): 246.2. 1H NMR (DMSO-d6, 300 MHz) δ 8.40 (d, J=2.0 Hz, 1H), 7.67 (m, 2H), 6.56 (d, J=8.9 Hz, 1H), 3.50 (td, J=6.8, 6.0 Hz, 2H), 2.48 (t, J=6.8 Hz, 2H), 1.38 (s, 9H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Yield
72%

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